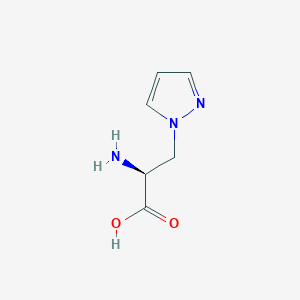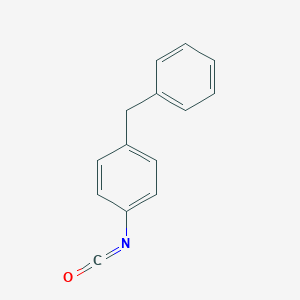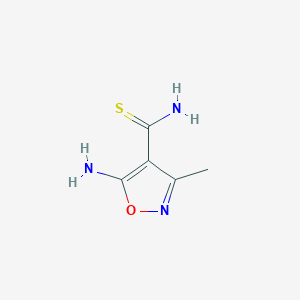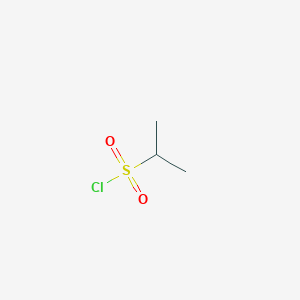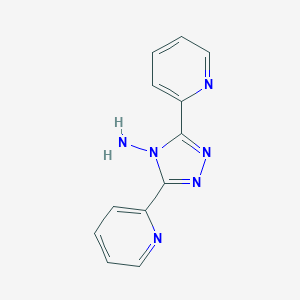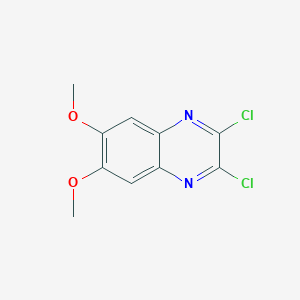
2,3-Dichloro-6,7-dimethoxyquinoxaline
Descripción general
Descripción
2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The specific substitutions at the 2,3-positions with chlorine atoms and at the 6,7-positions with methoxy groups distinguish this compound from other quinoxalines.
Synthesis Analysis
The synthesis of 2,3-dichloroquinoxaline derivatives, including those with methoxy groups, can be achieved through various methods. One approach involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate to yield a variety of derivatives . Another method for synthesizing disubstituted 6,7-dichloroquinoxalines without blocking the reactive centers has been developed, which could be applicable to the synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline . Additionally, a high-yielding synthesis of 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines using the Vilsmeier reagent has been reported .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be characterized by various spectroscopic techniques. For instance, the structures of novel substituted octahydroquinolines, which share a similar quinoxaline core, have been studied by X-ray crystallographic analysis and theoretical methods . These techniques could also be applied to analyze the molecular structure of 2,3-dichloro-6,7-dimethoxyquinoxaline.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a range of chemical reactions. For example, the reaction of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline with pyridine led to zwitterionic structures . The reactivity of 2,3-dichloroquinoxalines in displacement reactions has been demonstrated, which could be relevant for further functionalization of 2,3-dichloro-6,7-dimethoxyquinoxaline .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be inferred from related compounds. For instance, the synthesis and chromatography of 6,7-dimethoxy-2-methylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal indicate that these compounds have suitable purity for analytical applications . The characterization of the intermediate and target compounds by IR and 1H NMR provides insights into the physical and chemical properties of these molecules .
Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary of Application : DDQ is widely used in organic synthesis due to its high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
- Results or Outcomes : The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
Generation of C–C and C–X Bonds
- Field : Organic Chemistry
- Summary of Application : DDQ has been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
- Methods of Application : The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals .
- Results or Outcomes : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Summary of Application : DDQ has been employed for the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVKCNEXNZDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347404 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6,7-dimethoxyquinoxaline | |
CAS RN |
1790-91-6 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



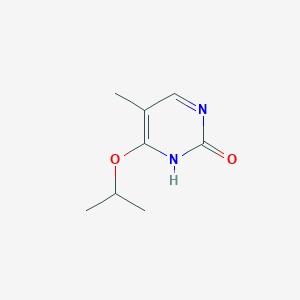
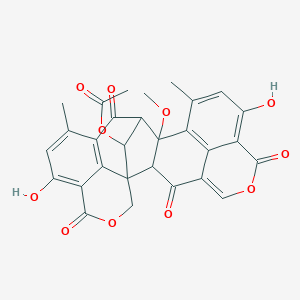
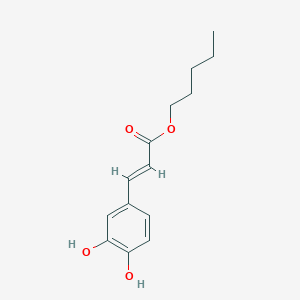
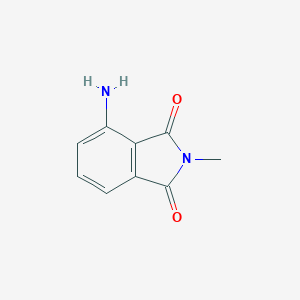
![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)

